3'-Methoxydaidzein
Overview
Description
3’-Methoxydaidzein, also known as 7,4’-dihydroxy-3’-methoxyisoflavone, is a natural isoflavone compound. It is a derivative of daidzein, a well-known isoflavone found in soybeans and other legumes. This compound is characterized by its white or light yellow crystalline powder appearance and has a molecular formula of C16H12O5 . It is soluble in alcohol, ketone, and ether, but only slightly soluble in water .
Mechanism of Action
Target of Action
3’-Methoxydaidzein, a natural isoflavone compound, primarily targets voltage-gated sodium channels (VGSCs) . These channels play crucial roles in the excitability of pain-sensing neurons . Specifically, 3’-Methoxydaidzein inhibits subtypes NaV1.7, NaV1.8, and NaV1.3 .
Mode of Action
3’-Methoxydaidzein interacts with its targets, the VGSCs, by blocking these channels . This blocking action results in the attenuation of chemicals and heat-induced acute pain or chronic constriction injury (CCI) induced pain hypersensitivity .
Biochemical Pathways
The primary biochemical pathway affected by 3’-Methoxydaidzein is the sodium ion transport pathway . By inhibiting VGSCs, it disrupts the normal flow of sodium ions, which is essential for the propagation of action potentials in neurons . This disruption leads to a decrease in pain sensation .
Pharmacokinetics
It’s known that 3’-methoxydaidzein can be obtained from natural sources such as soybeans or through chemical synthesis . Its solubility properties indicate that it is soluble in alcohol, ketones, and ethers, and slightly soluble in water , which may influence its bioavailability.
Result of Action
The primary molecular effect of 3’-Methoxydaidzein’s action is the inhibition of VGSCs . On a cellular level, this leads to a decrease in pain sensation . Additionally, 3’-Methoxydaidzein has been shown to have antioxidant activity and antiplatelet aggregation activity . It also has potential anti-cancer effects, as some studies have shown that it can inhibit certain cancer cells .
Action Environment
The action, efficacy, and stability of 3’-Methoxydaidzein can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action might be influenced by the chemical environment . .
Biochemical Analysis
Biochemical Properties
3’-Methoxydaidzein plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit voltage-gated sodium channels, specifically the subtypes NaV1.7, NaV1.8, and NaV1.3, with IC50 values of 181 nM, 397 nM, and 505 nM, respectively . This inhibition is significant as it contributes to the compound’s analgesic properties. Additionally, 3’-Methoxydaidzein has been shown to interact with estrogen receptors, mimicking estrogen’s effects and potentially regulating estrogen-related pathways .
Cellular Effects
3’-Methoxydaidzein influences various cellular processes and functions. It has been observed to exert analgesic effects by blocking voltage-gated sodium channels, thereby reducing pain sensitivity . Furthermore, it can modulate cell signaling pathways, including those related to estrogen signaling, which can impact gene expression and cellular metabolism . Studies have also indicated that 3’-Methoxydaidzein may have anticancer properties by inhibiting the proliferation of certain cancer cells .
Molecular Mechanism
At the molecular level, 3’-Methoxydaidzein exerts its effects primarily through the inhibition of voltage-gated sodium channels. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This mechanism underlies its analgesic properties. Additionally, 3’-Methoxydaidzein’s interaction with estrogen receptors suggests it may influence gene expression and cellular responses through estrogen-mediated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methoxydaidzein have been studied over various time frames. It has been found to maintain its stability and efficacy over extended periods when stored appropriately . Long-term studies have shown that 3’-Methoxydaidzein continues to exhibit analgesic effects without inducing tolerance or addiction
Dosage Effects in Animal Models
The effects of 3’-Methoxydaidzein vary with different dosages in animal models. At lower doses, it effectively reduces pain sensitivity without significant adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of determining an optimal therapeutic window . Studies have also indicated threshold effects, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
3’-Methoxydaidzein is involved in several metabolic pathways. It can be metabolized into various derivatives, including methoxylated and hydroxylated forms, which may exhibit different biological activities . The compound interacts with enzymes such as tyrosinase, which catalyzes its hydroxylation, enhancing its antioxidant properties . These metabolic transformations can influence the overall bioactivity and therapeutic potential of 3’-Methoxydaidzein.
Transport and Distribution
Within cells and tissues, 3’-Methoxydaidzein is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, which facilitates its distribution throughout the body . This binding also protects the compound from rapid degradation, allowing it to exert its effects over a prolonged period. The localization and accumulation of 3’-Methoxydaidzein in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3’-Methoxydaidzein is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of 3’-Methoxydaidzein in the nucleus suggests it may directly interact with nuclear receptors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Methoxydaidzein can be synthesized through both natural extraction and chemical synthesis methods.
Natural Extraction: The compound can be extracted from soybeans. The process involves crushing the soybeans, followed by extraction and column chromatography.
Chemical Synthesis: This method involves multi-step reactions using appropriate starting materials and reagents.
Industrial Production Methods: Industrial production of 3’-Methoxydaidzein follows similar methods to those used in laboratory settings but on a larger scale. The extraction from natural sources is often preferred due to the availability of soybeans and the relatively straightforward extraction process .
Chemical Reactions Analysis
3’-Methoxydaidzein undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
3’-Methoxydaidzein has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the study of isoflavones and their derivatives.
Medicine: 3’-Methoxydaidzein has shown potential as an estrogen modulator, mimicking the effects of estrogen in the body. Additionally, it has been studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Comparison with Similar Compounds
3’-Methoxydaidzein is unique among isoflavones due to its specific structural modifications and biological activities. Similar compounds include:
Daidzein: The parent compound of 3’-Methoxydaidzein, known for its estrogenic and antioxidant properties.
Genistein: Another isoflavone with similar estrogenic and anticancer properties.
Biochanin A: An isoflavone with antioxidant and anti-inflammatory properties.
Compared to these compounds, 3’-Methoxydaidzein has a unique methoxy group at the 3’ position, which contributes to its distinct biological activities, particularly its ability to inhibit specific sodium channels .
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYAUELJBWQNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176328 | |
Record name | 3'-Methoxydaidzein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21913-98-4 | |
Record name | 3′-Methoxydaidzein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21913-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Methoxydaidzein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021913984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methoxydaidzein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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